molecular formula C10H14N2O2 B1416888 Methyl 3-[(pyridin-4-ylmethyl)amino]propanoate CAS No. 865075-03-2

Methyl 3-[(pyridin-4-ylmethyl)amino]propanoate

Cat. No.: B1416888
CAS No.: 865075-03-2
M. Wt: 194.23 g/mol
InChI Key: JJAFFBYTWQDDTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-[(pyridin-4-ylmethyl)amino]propanoate” is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a methyl ester group (COOCH3), a propyl chain (C3H7), an amine group (NH2), and a pyridinylmethyl group (C6H4CH2) .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . The predicted density is 1.095±0.06 g/cm3, and the predicted boiling point is 318.2±27.0 °C .

Scientific Research Applications

1. Environmental and Pharmaceutical Metal Analyses

Methyl 3-[(pyridin-4-ylmethyl)amino]propanoate has been utilized in environmental and pharmaceutical analyses, particularly for the separation and determination of metal ions. For example, it has been used as an ion-pairing reagent in capillary electrophoresis for analyzing metal ions like Li+, Na+, Mg2+, Ca2+, Ba2+, Ni2+, and Zn2+ in pharmaceutical vitamin preparations and various water samples (Belin & Gülaçar, 2005).

2. Synthesis of Pharmaceutical Compounds

This compound plays a role in the synthesis of pharmaceuticals, such as Dabigatran Etexilate. It is involved in reactions leading to the formation of various intermediates, ultimately contributing to the synthesis of Dabigatran Etexilate, an anticoagulant (Cheng Huansheng, 2013).

3. Formation of Acyclic and Heterocyclic Derivatives

Research has shown that reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with various nucleophiles lead to the formation of acyclic 2-substituted methyl 3,3,3-trifluoro-2-(pyridin-2-ylamino)propanoates and trifluoromethyl-containing heterocyclic N-substituted 2-aminopyridine derivatives (Sokolov & Aksinenko, 2010).

4. Role in Stereoselective Synthesis

The compound is instrumental in stereoselective synthesis processes, such as in the synthesis of RWJ-53308, an antagonist of the platelet fibrinogen receptor (Zhong et al., 1999).

5. Corrosion Inhibition in Industrial Applications

A derivative of this compound has been synthesized and shown to have properties as a corrosion inhibitor, useful in protecting metals like mild steel in industrial settings (Ji et al., 2016).

Properties

IUPAC Name

methyl 3-(pyridin-4-ylmethylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-14-10(13)4-7-12-8-9-2-5-11-6-3-9/h2-3,5-6,12H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJAFFBYTWQDDTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNCC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-[(pyridin-4-ylmethyl)amino]propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-[(pyridin-4-ylmethyl)amino]propanoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-[(pyridin-4-ylmethyl)amino]propanoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-[(pyridin-4-ylmethyl)amino]propanoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-[(pyridin-4-ylmethyl)amino]propanoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-[(pyridin-4-ylmethyl)amino]propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.